

synthesis of 5-Methyl-4-isoxazolesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-4-isoxazolesulfonyl chloride

Cat. No.: B1305840

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **5-Methyl-4-isoxazolesulfonyl Chloride**

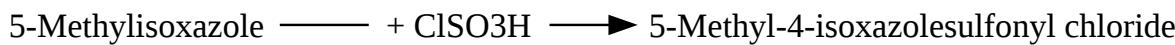
Introduction

5-Methyl-4-isoxazolesulfonyl chloride is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic importance lies in the versatile reactivity of the sulfonyl chloride moiety, which allows for the straightforward introduction of the 5-methylisoxazole scaffold into a wide array of molecular architectures. The isoxazole ring system is a prevalent feature in numerous biologically active compounds, valued for its ability to act as a bioisostere for other functional groups and to participate in crucial binding interactions with biological targets.^[1] This guide provides a comprehensive overview of the synthetic routes to **5-Methyl-4-isoxazolesulfonyl chloride**, delving into the mechanistic underpinnings of the reaction and offering practical, field-proven insights for its successful preparation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **5-Methyl-4-isoxazolesulfonyl chloride** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	321309-26-6	[2]
Molecular Formula	C ₄ H ₄ CINO ₃ S	[2]
Molecular Weight	181.60 g/mol	[2]
Physical Form	Solid	
Boiling Point	56-58°C at 0.7 mm Hg	[2]
Density	1.534 ± 0.06 g/cm ³ (Predicted)	[2]
SMILES	Cc1oncc1S(Cl)(=O)=O	
InChI Key	STYUNYVEEFPQMF- UHFFFAOYSA-N	


Synthetic Pathways and Mechanistic Considerations

The synthesis of **5-Methyl-4-isoxazolesulfonyl chloride** is most effectively achieved through the direct chlorosulfonation of 5-methylisoxazole. This method is advantageous due to the commercial availability of the starting material and the directness of the approach. An alternative, though less direct, route involves the conversion of 5-methylisoxazole-4-sulfonic acid to the desired sulfonyl chloride.

Primary Synthetic Route: Direct Chlorosulfonation of 5-Methylisoxazole

The most direct and industrially relevant method for the synthesis of **5-Methyl-4-isoxazolesulfonyl chloride** is the electrophilic substitution reaction on the 5-methylisoxazole ring using chlorosulfonic acid.[\[3\]](#)

Reaction Scheme

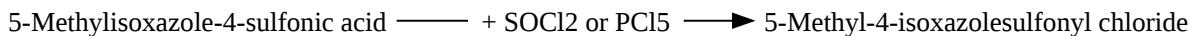
[Click to download full resolution via product page](#)

Caption: Direct chlorosulfonation of 5-methylisoxazole.

Mechanistic Insights

The chlorosulfonation of heterocyclic compounds like isoxazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism.^[4] The key steps are outlined below:

- Generation of the Electrophile: In the presence of excess chlorosulfonic acid, an equilibrium is established which generates the highly electrophilic species, chlorosulfonium ion (SO_2Cl^+).^{[5][6]} This is the active electrophile that attacks the electron-rich isoxazole ring.
- Electrophilic Attack: The π -system of the 5-methylisoxazole ring acts as a nucleophile, attacking the SO_2Cl^+ electrophile. The substitution occurs preferentially at the C4 position. This regioselectivity is dictated by the directing effects of the ring heteroatoms and the methyl group. The C4 position is the most activated site for electrophilic attack on the 5-methylisoxazole ring.
- Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton from the C4 position to a weak base in the reaction medium (such as the chlorosulfonate anion), restoring the aromaticity of the isoxazole ring and yielding the final product, **5-Methyl-4-isoxazolesulfonyl chloride**.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **5-Methyl-4-isoxazolesulfonyl chloride**.

Alternative Route: From 5-Methylisoxazole-4-sulfonic acid

An alternative synthetic strategy begins with 5-methylisoxazole-4-sulfonic acid, which is commercially available.[7] This intermediate can be converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5).

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Conversion of the sulfonic acid to the sulfonyl chloride.

This method avoids the use of the highly corrosive and hazardous chlorosulfonic acid in the final step, but requires the synthesis or purchase of the sulfonic acid precursor.

Experimental Protocol: Direct Chlorosulfonation

The following protocol is a representative procedure for the synthesis of **5-Methyl-4-isoxazolesulfonyl chloride**, based on established methods for the chlorosulfonation of heterocyclic compounds.[3][8]

Disclaimer: This protocol involves the use of highly corrosive and reactive chemicals. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Materials and Reagents

- 5-Methylisoxazole ($\text{C}_4\text{H}_5\text{NO}$)[9]
- Chlorosulfonic acid (ClSO_3H)
- Dichloromethane (CH_2Cl_2)
- Crushed ice

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Step-by-Step Procedure

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5 equivalents). Cool the flask to 0°C in an ice-water bath.
- Addition of Starting Material: Slowly add 5-methylisoxazole (1 equivalent) dropwise to the cooled chlorosulfonic acid via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture below 10°C throughout the addition. The slow addition is crucial to control the exothermic nature of the reaction.
- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or a suitable analytical technique.
- Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenching step should be performed with extreme caution as it is highly exothermic.
- Extraction: Transfer the resulting aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
- Washing: Combine the organic extracts and wash successively with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **5-Methyl-4-isoxazolesulfonyl chloride**.

- Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to afford the final product in high purity.

Expected Yield and Purity

While specific yield data for this exact transformation is not readily available in the searched literature, analogous chlorosulfonation reactions of heterocyclic compounds typically proceed in moderate to good yields, ranging from 50% to 80%, depending on the substrate and reaction conditions. The purity of the final product should be assessed by techniques such as NMR spectroscopy and mass spectrometry.

Safety and Handling

- Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. It can cause severe burns to the skin, eyes, and respiratory tract. Handle with extreme care in a fume hood.
- **5-Methyl-4-isoxazolesulfonyl Chloride:** As a sulfonyl chloride, the product is expected to be moisture-sensitive and corrosive. It may react with nucleophiles and should be handled with appropriate care.

Conclusion

The synthesis of **5-Methyl-4-isoxazolesulfonyl chloride** is a critical process for the advancement of drug discovery programs that utilize the 5-methylisoxazole scaffold. The direct chlorosulfonation of 5-methylisoxazole represents the most efficient and practical approach to this key intermediate. By understanding the underlying reaction mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably produce this valuable building block for the synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-METHYL-4-ISOXAZOLESULFONYL CHLORIDE CAS#: 321309-26-6 [m.chemicalbook.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. globalspec.com [globalspec.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. parchem.com [parchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Methylisoxazole | C4H5NO | CID 79833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [synthesis of 5-Methyl-4-isoxazolesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305840#synthesis-of-5-methyl-4-isoxazolesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com